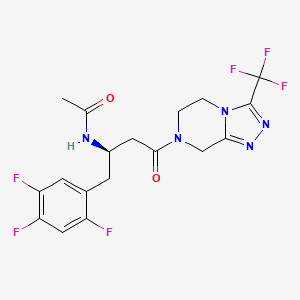

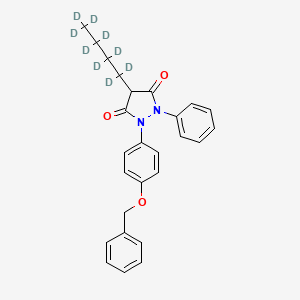

(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

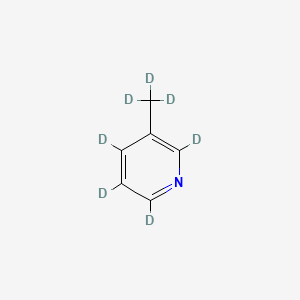

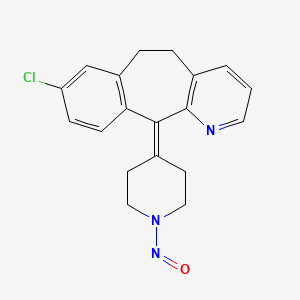

Toremifene-d6 is a deuterium-labeled version of Toremifene . Toremifene, also known as Z-Toremifene, is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis .

Synthesis Analysis

Toremifene-d6 is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS . The synthesis of Toremifene-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Toremifene-d6 is C26H22ClD6NO . The formal name is 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine . The InChi Code is InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 .Chemical Reactions Analysis

As a deuterium-labeled compound, Toremifene-d6 is primarily used as an internal standard for the quantification of toremifene by GC- or LC-MS . The deuteration of the drug molecule can potentially affect its pharmacokinetic and metabolic profiles .Physical And Chemical Properties Analysis

Toremifene-d6 is a solid at room temperature . It is soluble in chloroform . The molecular weight of Toremifene-d6 is 412.0 .Scientific Research Applications

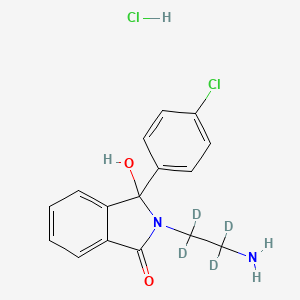

Metabolic Pathways and Enzyme Involvement

(E)-4-Hydroxy Toremifene-d6, a metabolite of Toremifene, is extensively metabolized by cytochrome P450 dependent hepatic mixed function oxidase in humans. This process results in various metabolites, including N-demethyl-toremifene, 4-hydroxy-toremifene, and deamino-hydroxy-toremifene. The metabolism of Toremifene is strongly correlated with activities supported by the CYP3A4 isoform (Berthou et al., 1994).

Pharmacological Effects and Antitumor Action

Toremifene and its metabolites, including 4-hydroxytoremifene, display hormonal effects resembling those of unchanged Toremifene. N-Demethyltoremifene binds to estrogen receptors and inhibits the growth of breast cancer cells. The efficacy of 4-hydroxytoremifene against cancers is weak, except at high doses, indicating its specific pharmacological properties (Kangas, 2004).

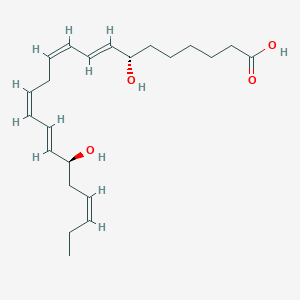

Binding Affinities and In Vitro Studies

Studies on the binding affinities of Toremifene and its metabolites, including 4-hydroxytoremifene, for estrogen receptors in rat uterine cytosol, show that both Toremifene and its 4-hydroxy metabolite have similar binding affinities to estradiol (Simberg et al., 1990).

Comparative Metabolic Studies

Toremifene's metabolism to its metabolites, including 4-hydroxy-toremifene, has been compared to that of Tamoxifen in human liver microsomes. The formation of 4-hydroxy-N-desmethyl-toremifene is catalyzed both by CYP2C9 and CYP2D6, showing the role of different cytochrome P450 isoforms in Toremifene's metabolism (Watanabe et al., 2015).

Antioxidant Properties

The antioxidative properties of Toremifene and its metabolites, including 4-hydroxytoremifene, have been studied. These compounds have been found to inhibit chain reactions of lipid peroxidation and act as scavengers of free radicals, indicating their potential role in oxidative stress-related conditions (Ahotupa et al., 1997).

Sulfation and Pharmacogenomics

The sulfation of 4-hydroxy Toremifene and its individual variability have been investigated, showing a significant association with SULT1A1 genotypes and copy number. This study highlights the role of sulfation in Toremifene's pharmacogenomics and response to therapy in breast and prostate cancer (Edavana et al., 2012).

Mass Spectrometry and Metabolite Characterization

The metabolism of Toremifene has been characterized using mass spectrometry, including the detection of metabolites such as 4-hydroxy-toremifene. This approach aids in understanding the drug's metabolic pathways and implications for anti-doping analyses (Mazzarino et al., 2008).

Mechanism of Action

Toremifene-d6, like Toremifene, is a selective estrogen receptor modulator (SERM) that evokes tissue-dependent effects similar to that of tamoxifen . It has been shown to block estrogen-stimulated growth of MCF-7 breast cancer cells grown in tissue culture, inhibit ovariectomy-induced bone loss in rats, and stimulate endometrial growth similar to that of tamoxifen .

Safety and Hazards

Future Directions

Toremifene-d6, as a deuterium-labeled version of Toremifene, continues to be a valuable tool in research, particularly in the development of treatments for conditions like osteoporosis and certain types of cancer . Its use as an internal standard for the quantification of toremifene by GC- or LC-MS makes it a crucial component in drug development and pharmacokinetic studies .

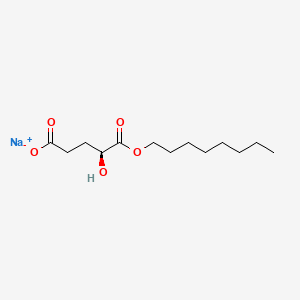

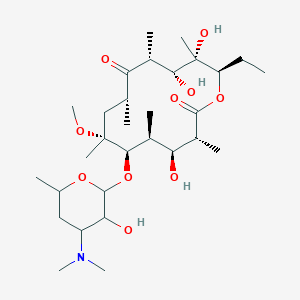

properties

CAS RN |

1795153-59-1 |

|---|---|

Molecular Formula |

C26H28ClNO2 |

Molecular Weight |

428.002 |

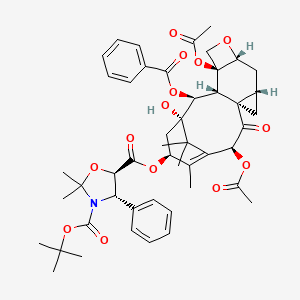

IUPAC Name |

4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |

InChI Key |

OIUCUUXSMIJSEB-GRFQKSJKSA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |

synonyms |

(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |

Origin of Product |

United States |

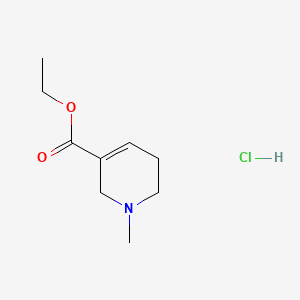

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)